3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including fluorinated aromatic rings, a piperazine moiety, and a furan ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent to form 1-(2-fluorophenyl)piperazine.
Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the piperazine intermediate with 2-furancarboxaldehyde under acidic conditions to form the corresponding Schiff base, followed by reduction to yield the furan-substituted piperazine.
Formation of the Benzamide: The final step involves the acylation of the furan-substituted piperazine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological or psychiatric disorders.
Industry: Utilized in the development of advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the fluorinated aromatic rings may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
3,4-Difluoro-N-(2-(4-(2-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
The unique combination of fluorinated aromatic rings, a piperazine moiety, and a furan ring in 3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide distinguishes it from other compounds. This unique structure may confer specific binding properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-17-8-7-16(14-19(17)26)23(30)27-15-21(22-6-3-13-31-22)29-11-9-28(10-12-29)20-5-2-1-4-18(20)25/h1-8,13-14,21H,9-12,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBNHBKMPQIDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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